
3-(2,6-Difluorophenyl)propan-1-ol
Vue d'ensemble
Description
3-(2,6-Difluorophenyl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral molecule that belongs to the family of alcohols.
Applications De Recherche Scientifique
Stereocontrolled Synthesis
Shimizu, Sugiyama, and Fujisawa (1996) discuss the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity through lipase-mediated kinetic resolution, leading to the conversion into 1,1,1-trifluoro-2,3-epoxypropane or its use as latent epoxypropane via sulfonium salt formation. This study highlights the potential of 3-(2,6-Difluorophenyl)propan-1-ol in stereocontrolled synthesis processes (Shimizu, Sugiyama, & Fujisawa, 1996).
Radical Cations in EPR Spectroscopy
Eberson, Hartshorn, Persson, and Radner (1997) explored the application of hexafluoropropan-2-ol (HFP) in electron paramagnetic resonance (EPR) spectroscopy. They found that HFP's properties, like high hydrogen bonding donor strength and high polarity, make it an ideal solvent for radical cations, aiding in EPR spectroscopy and mechanistic studies of radical cations in electrophilic aromatic substitution and photochemistry (Eberson, Hartshorn, Persson, & Radner, 1997).
Catalytic Applications in Organic Chemistry
Erker (2005) discusses the use of tris(pentafluorophenyl)borane in organic and organometallic chemistry, highlighting its role in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. The unique properties of B(C6F5)3, akin to those in this compound, make it a useful Lewis acid in various chemical reactions (Erker, 2005).
Synthesis of Antifungal Agents
Lima-Neto et al. (2012) describe the synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, including halogen-substituted compounds similar to this compound. These compounds show promise as antifungal agents, particularly against various Candida species, indicating the potential biomedical applications of related compounds (Lima-Neto et al., 2012).
Antifungal Activities of Triazole Derivatives
Tang et al. (2013) synthesized and evaluated the antifungal activities of 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, showcasing strong antifungal properties against Candida species. This study demonstrates the significant potential of fluoro-substituted propanol derivatives in developing antifungal medications (Tang et al., 2013).
Inhibition of Carbon Steel Corrosion
Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines from 1,3-di-amino-propan-2-ol, demonstrating their effectiveness as anodic inhibitors for carbon steel corrosion. The study provides insight into the use of propan-2-ol derivatives in industrial applications for corrosion inhibition (Gao, Liang, & Wang, 2007).
Chemosensors for Fe(III) and Explosives Detection
Li et al. (2013) developed chemosensors based on oligofluoranthene, a compound with structural similarities to this compound, for detecting Fe(III) ions and explosives. The study highlights the potential of fluorine-containing compounds in fabricating low-cost, high-performance chemosensors for environmental and security applications (Li et al., 2013).
Photoinduced Reactivity in Polymerizations
Rosspeintner et al. (2009) investigated the photoinduced reactivity of compounds in the presence of propan-2-ol, highlighting its role in radical polymerizations. This study underscores the utility of propan-2-ol derivatives in advanced materials science, particularly in the field of polymer chemistry (Rosspeintner et al., 2009).
Mécanisme D'action
- Specifically, CYP51 (also known as 14α demethylase) participates in the formation of ergosterol , a key component of fungal cell membranes .
- The disruption of ergosterol production leads to cell death, effectively combating fungal infections .
- Ergosterol is essential for maintaining fungal cell membrane integrity, and its depletion disrupts normal cellular function .
Target of Action:
Mode of Action:
Biochemical Pathways:
Pharmacokinetics:
Result of Action:
Propriétés
IUPAC Name |
3-(2,6-difluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNROUPWIMQVAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634559 | |
| Record name | 3-(2,6-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
401939-88-6 | |
| Record name | 3-(2,6-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B1629079.png)
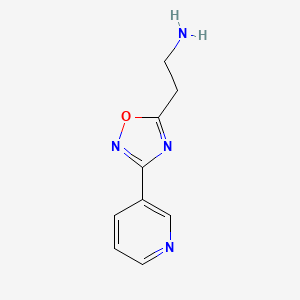
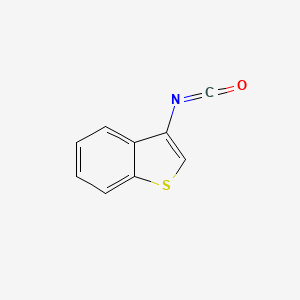

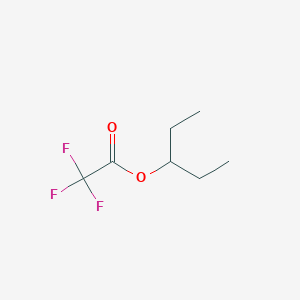
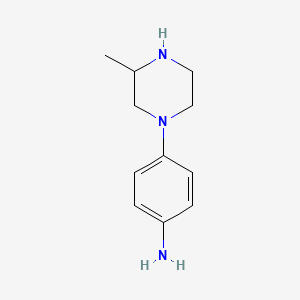

![1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxyethyl)[2-[(1-oxo-9-octadecenyl)amino]ethyl]amino]-, monosodium salt](/img/structure/B1629091.png)
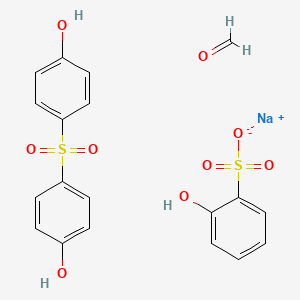
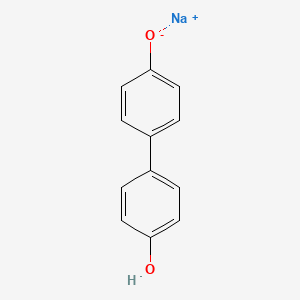
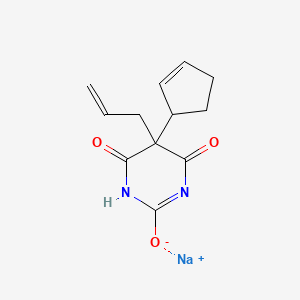
![1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole](/img/structure/B1629099.png)